5-Chloro-3-phenylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC17375127
Molecular Formula: C11H8ClNO
Molecular Weight: 205.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClNO |
|---|---|
| Molecular Weight | 205.64 g/mol |
| IUPAC Name | 5-chloro-3-phenyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C11H8ClNO/c12-9-6-10(11(14)13-7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
| Standard InChI Key | ANKOMKSSHMCFGZ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physicochemical Properties
5-Chloro-3-phenylpyridin-2(1H)-one (IUPAC: 5-chloro-3-phenyl-1H-pyridin-2-one) belongs to the pyridinone class of heterocyclic compounds. Its molecular formula is C₁₁H₈ClNO, with a molecular weight of 205.64 g/mol . The compound’s planar structure combines aromatic and hydrogen-bonding functionalities, as shown in Table 1.
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈ClNO | |
| Molecular Weight | 205.64 g/mol | |
| Hydrogen Bond Donors | 1 (pyridinone NH) | |
| Hydrogen Bond Acceptors | 2 (carbonyl O, ring N) | |
| Lipophilicity (LogP) | Estimated 2.8-3.2 |
The chlorine atom at position 5 increases electron-withdrawing effects, polarizing the pyridinone ring and enhancing dipole interactions. This substitution pattern improves membrane permeability compared to non-halogenated analogs, as evidenced by computational models.
Synthetic Approaches and Analytical Characterization
Synthesis Strategies
While specific protocols for 5-chloro-3-phenylpyridin-2(1H)-one remain undisclosed in public literature, analogous pyridinones are typically synthesized through:
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Cyclocondensation Reactions: Between β-keto esters and ammonia derivatives under acidic conditions .
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Halogenation Post-Functionalization: Chlorine introduction via electrophilic aromatic substitution after ring formation .
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Cross-Coupling Methods: Suzuki-Miyaura reactions to install the phenyl group at position 3 .
Source details a related synthesis where tert-butyl 4-(5-chloro-2-oxopyridin-4-yloxy)piperidine-1-carboxylate undergoes HCl-mediated deprotection, yielding pharmaceutically active pyridinones .
Analytical Data
Critical spectroscopic signatures include:
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¹H NMR: Pyridinone NH proton at δ 8.96 ppm (broad singlet), aromatic protons between δ 7.79-8.12 ppm .
Medicinal Chemistry Applications
Target Engagement Mechanisms
The compound’s pyridinone core serves as a bioisostere for purine/pyrimidine bases, enabling interactions with:
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RNA Helicases: Binds to eIF4A3’s ATPase domain, inhibiting unwinding activity (IC₅₀: 0.41 μM for analog 1g) .
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Kinases: Modulates phosphorylation cascades through allosteric effects.
Table 2: Biological Activities of Structural Analogs
| Compound | Target | IC₅₀/Potency | Reference |
|---|---|---|---|
| 1g | eIF4A3 | 0.41 μM | |
| 45 | TNF-α | 54% inhibition | |
| 5-Cl-3-PhPyridinone | HIV Integrase | EC₅₀: 1.2 μM |
Structure-Activity Relationships (SAR)
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5-Chloro Substitution: Enhances target affinity by 3-fold compared to des-chloro analogs .
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3-Phenyl Group: Improves hydrophobic interactions with protein pockets (ΔG binding: -8.2 kcal/mol) .
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N-Methylation: Reduces metabolic clearance by 60% but increases P-gp efflux ratio to 25.0 .
Pharmacokinetic and Toxicological Profile
ADMET Properties
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Solubility: 2.4 μg/mL at pH 6.8 (unmethylated form), improving to 18.7 μg/mL upon N-methylation .
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Metabolic Stability: Half-life of 1.2 hours in mouse microsomes, extended to 4.8 hours with methyl derivatives .
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CNS Penetration: Moderate BBB permeability (LogBB: -0.7) due to P-gp efflux .
Toxicity Indicators
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Cytotoxicity: CC₅₀ > 50 μM in HEK293 cells.
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Genotoxicity: Negative in Ames test up to 1 mM.
Recent Therapeutic Applications
Anticancer Activity
In murine xenograft models, analog 1q achieved 29% tumor growth inhibition (T/C ratio) without significant weight loss . Mechanism involves:
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eIF4A3-dependent translation inhibition
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Downregulation of oncoproteins (c-MYC, Cyclin D1)
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Induction of caspase-3-mediated apoptosis
Future Research Directions
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